(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid (Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid U-46619 is the consensus stable analog of prostaglandin H2/thromboxane A2 (PGH2/TXA2) and has been used as a TXA2 agonist in pharmacologic studies for several decades. There have been several hypotheses put forward by scientists studying ω-3 fatty acids stipulating that the agonist activity of TXA3 was substantially different than that of TXA2. However, no stable analogs of TXA3 were available to test these theories. Δ17-U-46619 is the first direct, stable analog of TXA3 ever synthesized. There are no published reports on its activity to date.
Brand Name: Vulcanchem
CAS No.: 946602-01-3
VCID: VC0160240
InChI: InChI=1S/C21H32O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h3-4,6-7,12-13,16-20,22H,2,5,8-11,14-15H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t16-,17+,18+,19-,20-/m1/s1
SMILES: CCC=CCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O
Molecular Formula: C21H32O4
Molecular Weight: 348.5

(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

CAS No.: 946602-01-3

Cat. No.: VC0160240

Molecular Formula: C21H32O4

Molecular Weight: 348.5

* For research use only. Not for human or veterinary use.

(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid - 946602-01-3

Specification

Description U-46619 is the consensus stable analog of prostaglandin H2/thromboxane A2 (PGH2/TXA2) and has been used as a TXA2 agonist in pharmacologic studies for several decades. There have been several hypotheses put forward by scientists studying ω-3 fatty acids stipulating that the agonist activity of TXA3 was substantially different than that of TXA2. However, no stable analogs of TXA3 were available to test these theories. Δ17-U-46619 is the first direct, stable analog of TXA3 ever synthesized. There are no published reports on its activity to date.
CAS No. 946602-01-3
Molecular Formula C21H32O4
Molecular Weight 348.5
IUPAC Name (Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Standard InChI InChI=1S/C21H32O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h3-4,6-7,12-13,16-20,22H,2,5,8-11,14-15H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t16-,17+,18+,19-,20-/m1/s1
Standard InChI Key XXHSKVZXPIQTFH-CKBZENMVSA-N
SMILES CCC=CCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O

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